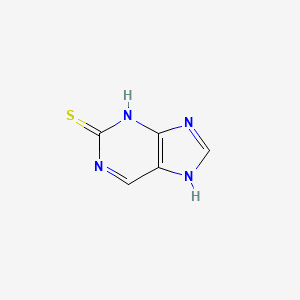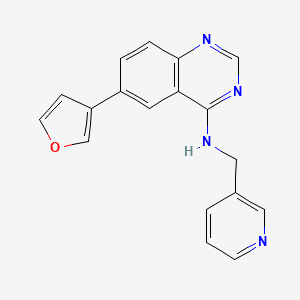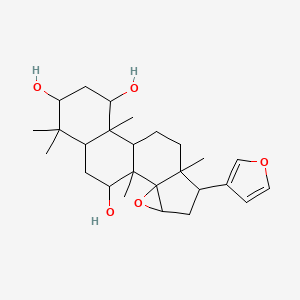
2-Mercaptopurine
Overview
Description
Mechanism of Action
Target of Action
2-Mercaptopurine, a purine analogue, primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .
Mode of Action
This compound competes with hypoxanthine and guanine for binding to HGPRTase . Upon binding, it is converted into thioinosinic acid (TIMP) . TIMP then inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) . This interference with purine metabolism disrupts nucleic acid synthesis, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine salvage pathway . By inhibiting HGPRTase, this compound disrupts the conversion of hypoxanthine and guanine into their respective monophosphates, hindering DNA and RNA synthesis . This disruption of nucleic acid synthesis ultimately leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The bioavailability of this compound varies widely, ranging from 5% to 37% . It is metabolized by xanthine oxidase, and its elimination half-life is between 60 to 120 minutes . Its active metabolites have a longer half-life . The drug is primarily excreted through the kidneys . It’s worth noting that the hemihydrate form of this compound shows increased solubility and bioavailability compared to the monohydrate form .
Result of Action
The primary result of this compound’s action is the inhibition of nucleic acid synthesis , leading to cell death . This makes it effective as an antineoplastic agent, particularly in the treatment of acute lymphocytic leukemia . It can also lead to side effects such as bone marrow suppression, liver toxicity, vomiting, and loss of appetite .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the stomach, which is typically low, can affect the dissolution of the drug . Additionally, the presence of other drugs can alter this compound’s metabolism. For example, allopurinol, a drug used to manage hyperuricemia, can alter this compound metabolism to maximize the production of its active metabolite while reducing the hepatotoxic metabolite .
Biochemical Analysis
Biochemical Properties
2-Mercaptopurine plays a significant role in biochemical reactions by inhibiting the synthesis of purine nucleotides. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted into thioinosinic acid (TIMP) . TIMP further inhibits several enzymes involved in purine metabolism, including amidophosphoribosyltransferase . This inhibition disrupts DNA and RNA synthesis, leading to the death of rapidly proliferating cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It primarily targets rapidly dividing cells, such as cancer cells, by incorporating into DNA and RNA, thereby inhibiting their synthesis . This leads to cell cycle arrest in the S phase and subsequent apoptosis . Additionally, this compound suppresses the immune response by reducing the proliferation of T and B lymphocytes . It also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to active metabolites that inhibit purine synthesis. After being converted to thioinosinic acid (TIMP) by HGPRTase, TIMP is further metabolized to thioguanine nucleotides (TGNs) . These TGNs are incorporated into DNA and RNA, causing chain termination and faulty DNA repair . Additionally, this compound inhibits the enzyme amidophosphoribosyltransferase, further disrupting purine nucleotide synthesis . This multi-faceted inhibition leads to the cytotoxic effects observed in rapidly dividing cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade in the presence of light and heat . Long-term studies have shown that this compound can cause cumulative toxicity, leading to bone marrow suppression and hepatotoxicity . These effects are monitored through regular blood tests and liver function tests .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits the proliferation of cancer cells without causing significant toxicity . At high doses, it can lead to severe myelosuppression, hepatotoxicity, and gastrointestinal toxicity . The oral LD50 of this compound in rats is approximately 425 mg/kg, indicating its potential for toxicity at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is first converted to thioinosinic acid (TIMP) by HGPRTase . TIMP is then metabolized to thioguanine monophosphate (TGMP) and further to thioguanosine triphosphate (TGTP) . These metabolites are incorporated into DNA and RNA, disrupting their synthesis . Additionally, this compound is metabolized by xanthine oxidase and thiopurine methyltransferase (TPMT) to inactive metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed incompletely and variably when administered orally, with approximately 50% of the dose being absorbed . The compound is distributed widely in the body, with a volume of distribution exceeding that of total body water . It is primarily excreted through the urine as both unchanged drug and metabolites .
Subcellular Localization
The subcellular localization of this compound and its metabolites is crucial for its activity. The active metabolites, thioguanine nucleotides (TGNs), are incorporated into the DNA and RNA within the nucleus . This incorporation leads to the disruption of nucleic acid synthesis and subsequent cell death . Additionally, this compound can localize to the cytoplasm, where it inhibits enzymes involved in purine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptopurine can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloropurine with thiourea under basic conditions to yield this compound . The reaction typically requires heating and the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptopurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various purine derivatives, disulfides, and thiol compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Mercaptopurine has a wide range of scientific research applications:
Comparison with Similar Compounds
6-Mercaptopurine: An analog of 2-mercaptopurine, widely used in the treatment of leukemia and autoimmune diseases.
Uniqueness: this compound is unique in its specific enzyme interactions and metabolic pathways, which distinguish it from other thiopurine derivatives. Its ability to inhibit purine metabolism at multiple points makes it a versatile and potent therapeutic agent .
Properties
IUPAC Name |
3,7-dihydropurine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBQZGJWHMCXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878767 | |
| Record name | 2H-Purine-2-thione, 1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-19-0 | |
| Record name | 3,9-Dihydro-2H-purine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28128-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028128190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Mercaptopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Purine-2-thione, 1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-2H-purine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81XK02929C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B1228072.png)




![[Hydroxy(oxido)phosphoryl] phosphate](/img/structure/B1228080.png)


![N-[(2-naphthalen-2-yloxypropanoylamino)carbamothioyl]furan-2-carboxamide](/img/structure/B1228084.png)
![6-Amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1228086.png)
